tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a 4-fluorobenzyl group, and a piperidine ring with a carboxylate functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate typically involves the reaction of 3-(4-fluorobenzyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs targeting neurological disorders and other therapeutic areas. Its structural features make it a versatile scaffold for designing bioactive molecules .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in various industrial processes, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in drug synthesis. The compound itself may not exhibit significant biological activity, but its derivatives can interact with specific molecular targets such as enzymes or receptors. The piperidine ring and fluorobenzyl group contribute to the binding affinity and specificity of these derivatives .
Comparison with Similar Compounds
tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate used in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.
tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific biological activities and improved pharmacokinetic profiles.
Properties
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISNTYBUDIDKRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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